

Biophysical and Morphological Characterization

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Compound of Interest

Compound Name: Mn007

Cat. No.: B12366357

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The initial characterization of **Mn007** aggregates was conducted using a suite of biophysical techniques to determine their size, charge, and structure. Dynamic Light Scattering (DLS) was employed to measure the hydrodynamic radius and polydispersity, while Zeta Potential analysis provided insights into surface charge and colloidal stability. Transmission Electron Microscopy (TEM) offered direct visualization of the aggregate morphology.

Quantitative Data Summary

The quantitative data from these analyses are summarized below, comparing the monomeric form of **Mn007** with its aggregated state under induced conditions (pH 5.5, 37°C, 72h with agitation).

Parameter	Mn007 Monomer	Mn007 Aggregates	Method
Hydrodynamic Radius (nm)	5 ± 1.2	250 ± 45.8	DLS
Polydispersity Index (PDI)	0.15	0.48	DLS
Zeta Potential (mV)	-5.2 ± 0.8	-28.5 ± 3.1	DLS
Morphology	Globular	Fibrillar	TEM

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy was utilized to assess changes in the secondary structure of **Mn007** upon aggregation. The results indicate a significant conformational change, characterized by a decrease in α -helical content and a substantial increase in β -sheet structures, a hallmark of amyloidogenic aggregation.

Secondary Structure	Monomer (%)	Aggregates (%)
α -Helix	45	15
β -Sheet	18	65
Random Coil	37	20

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and further investigation.

Mn007 Aggregation Induction

- **Preparation:** A stock solution of monomeric **Mn007** was prepared in a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 1 mg/mL.
- **Induction:** Aggregation was induced by adjusting the buffer to pH 5.5 using 0.1 M HCl and incubating the solution at 37°C for 72 hours with continuous gentle agitation (150 rpm) in a temperature-controlled shaker.
- **Sampling:** Aliquots were taken at various time points (0, 24, 48, 72 hours) for analysis.

Dynamic Light Scattering (DLS) and Zeta Potential

- **Instrumentation:** Measurements were performed on a Malvern Zetasizer Nano ZS instrument.
- **Sample Preparation:** Samples from the aggregation assay were diluted 1:10 in their respective buffers (pH 7.4 for monomer, pH 5.5 for aggregates) to an appropriate concentration for analysis.

- **Measurement:** For size measurement, samples were analyzed in a disposable cuvette. For Zeta potential, samples were injected into a folded capillary cell. Each measurement was performed in triplicate at 25°C.

Transmission Electron Microscopy (TEM)

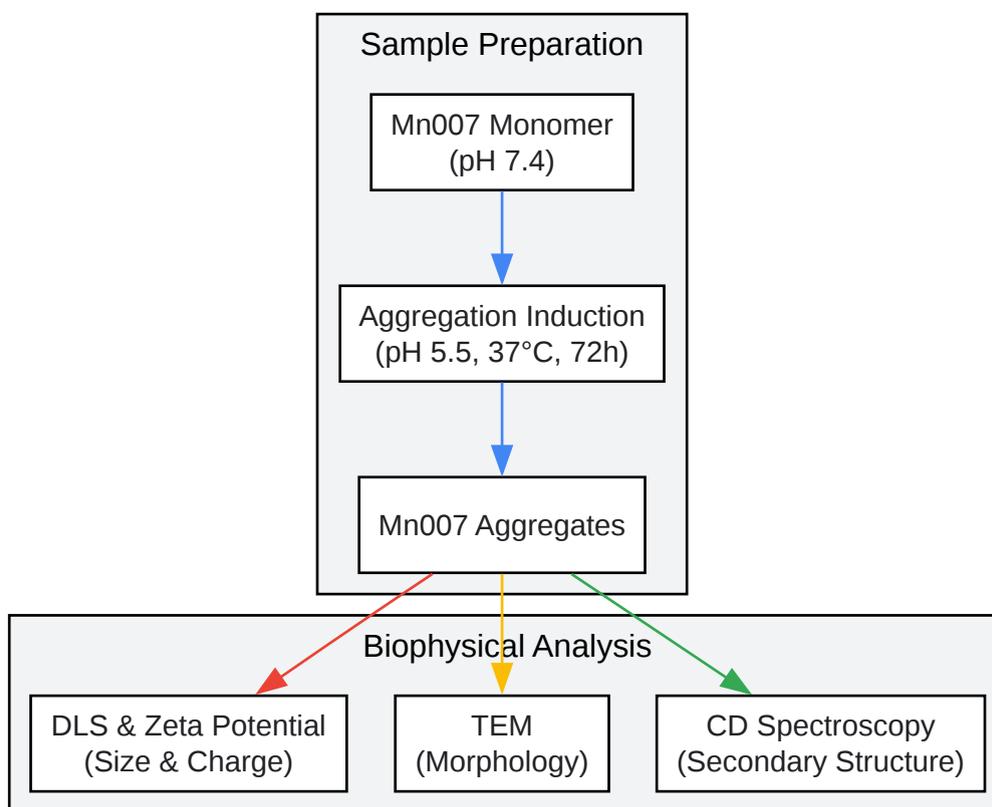
- **Grid Preparation:** A 10 μL aliquot of the 72-hour aggregated sample was applied to a 400-mesh carbon-coated copper grid and allowed to adsorb for 2 minutes.
- **Staining:** Excess sample was wicked away, and the grid was washed with deionized water. The grid was then negatively stained with 2% (w/v) uranyl acetate for 1 minute.
- **Imaging:** The grid was air-dried completely before being imaged using a transmission electron microscope operating at an accelerating voltage of 120 kV.

Circular Dichroism (CD) Spectroscopy

- **Sample Preparation:** Monomer and 72-hour aggregate samples were diluted to a final concentration of 0.1 mg/mL in their respective buffers.
- **Measurement:** CD spectra were recorded from 190 to 260 nm using a Jasco J-815 spectropolarimeter in a 1 mm path length quartz cuvette.
- **Data Analysis:** The resulting spectra were background-corrected, and the secondary structure content was estimated using the BeStSel analysis server.

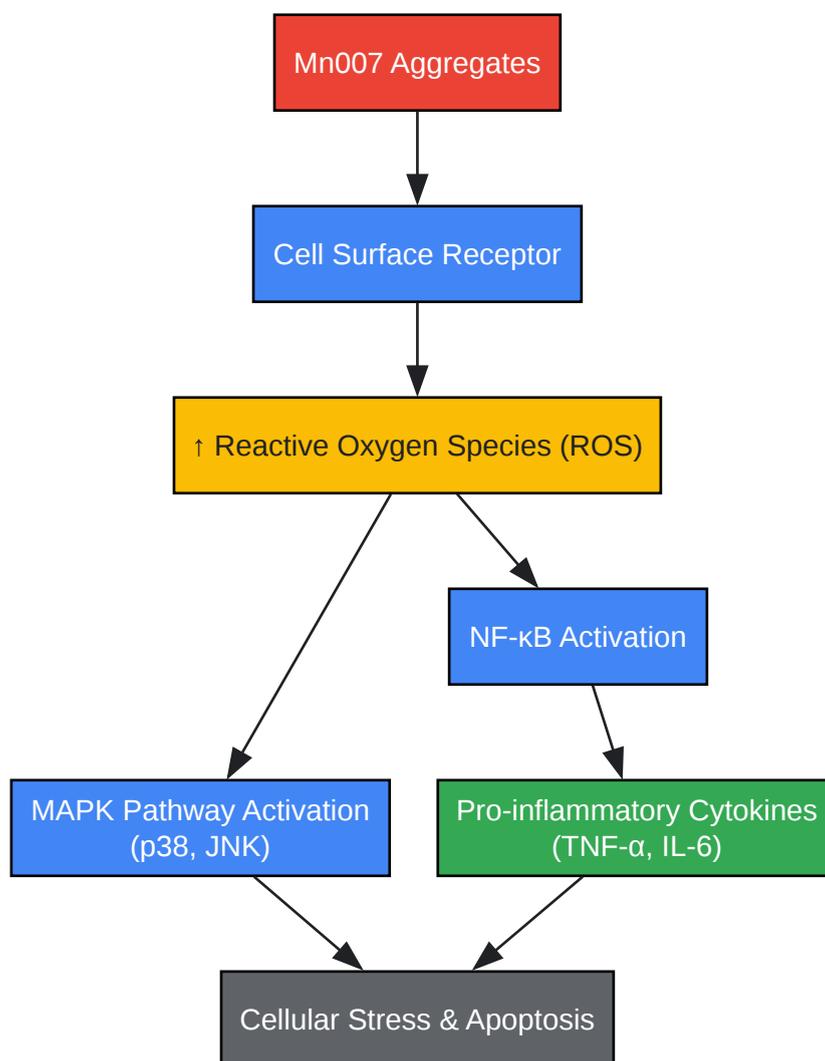
Visualized Workflows and Pathways

To clearly illustrate the processes and potential interactions of **Mn007** aggregates, the following diagrams have been generated.



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*Workflow for the characterization of **Mn007** aggregates.*



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Hypothesized signaling pathway affected by Mn007 aggregates.

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